Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-

Description

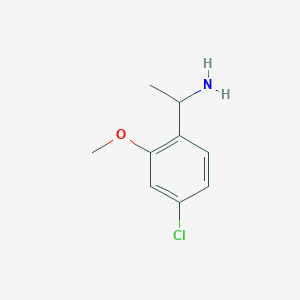

Benzenemethanamine (benzylamine) derivatives are characterized by a benzene ring attached to a methanamine group. The compound "4-Chloro-2-Methoxy-α-Methyl-Benzenemethanamine" features a chloro substituent at the 4-position, a methoxy group at the 2-position, and a methyl group at the α-carbon (adjacent to the amine). This substitution pattern influences electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRDUPOGMYSSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Benzenemethanamine derivatives have shown potential in treating various psychiatric disorders. Research indicates that compounds similar to benzenemethanamine can act as effective agents in the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. For instance, a patent describes the use of benzylamine derivatives for treating conditions such as depression and anxiety, highlighting their therapeutic efficacy and safety profiles .

PDE5 Inhibition

Recent studies have identified benzenemethanamine derivatives as potential phosphodiesterase type 5 (PDE5) inhibitors. PDE5 inhibitors are crucial in treating erectile dysfunction and pulmonary hypertension. The compound's structural features contribute to its ability to enhance potency and selectivity while improving solubility in biological systems .

Synthesis and Chemical Reactions

Catalytic Coupling Reactions

The synthesis of benzenemethanamine derivatives often involves catalytic coupling methods that yield secondary amines efficiently. These reactions typically employ palladium catalysts to facilitate the formation of carbon-nitrogen bonds without generating excessive byproducts. Such methodologies are significant for developing complex pharmaceutical compounds .

Crystal Structure Analysis

Understanding the crystal structure of benzenemethanamine derivatives aids in elucidating their functional properties. Studies have provided detailed crystallographic data, revealing insights into molecular interactions and stability under various conditions . This information is essential for predicting the behavior of these compounds in biological environments.

Environmental Impact and Biodegradation

Toxicity and Biodegradability Studies

Research has assessed the environmental impact of benzenemethanamine derivatives, indicating that some compounds exhibit low biodegradability and potential bioaccumulation risks. The findings suggest that while these compounds may be effective in medicinal applications, their environmental persistence necessitates careful management during development and use .

Mechanism of Action

The mechanism by which Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the evidence, share key structural features with the target molecule and highlight the impact of substituent variations:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Effects: The 4-chloro substituent in the target compound (vs. 4-bromo or 4-fluoro in analogs) reduces molecular weight compared to brominated analogs (e.g., 234.06 vs. 231.72) and alters reactivity due to chlorine’s moderate electronegativity .

Methoxy vs. Alkyl/Halogen Substitution :

- The 2-methoxy group in the target compound introduces steric hindrance and hydrogen-bonding capacity, contrasting with the smaller 2-fluoro substituent in ’s compound .

- Methoxy groups generally increase hydrophilicity compared to alkyl or halogen substituents, affecting solubility and logP .

This differs from N-benzyl derivatives (), where bulkier substituents may hinder membrane permeability .

Biological Activity

Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- (CAS: 138228-11-2), is a compound with notable biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molar Mass : 185.65 g/mol

- Synonyms : 1-(4-chloro-2-methoxyphenyl)ethanamine, 4-Chloro-2-methoxy-alpha-methyl-benzenemethanamine

The biological mechanisms of Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-, are not fully elucidated; however, it is believed to interact with various neurotransmitter systems. Compounds with similar structures often exhibit activity as monoamine reuptake inhibitors, which can influence mood and cognitive functions.

Anticancer Properties

Recent studies have shown that compounds related to Benzenemethanamine exhibit significant anticancer properties. For instance, a study on curcumin analogs indicated that similar compounds could inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations .

Neurotransmitter Interaction

Benzenemethanamine derivatives are also studied for their effects on neurotransmitter levels. Research indicates that such compounds may modulate the levels of serotonin and norepinephrine, potentially offering therapeutic benefits for mood disorders .

Case Studies

- Study on Anticancer Activity :

-

Synthesis and Characterization :

- Method : Catalytic coupling methods were employed to synthesize secondary amines from benzylic primary amines.

- Results : The reaction yielded high purity secondary amines without significant side products, demonstrating the efficiency of the synthetic route for producing compounds like Benzenemethanamine .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Concentration (μM) | Effect |

|---|---|---|---|

| Curcumin Analog 7d | Anticancer | 1.0 | Induces apoptosis |

| Curcumin Analog 10c | Anticancer | 10.0 | Enhances caspase-3 activity |

| Benzenemethanamine Derivative | Neurotransmitter Modulator | Varies | Modulates serotonin/norepinephrine levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.